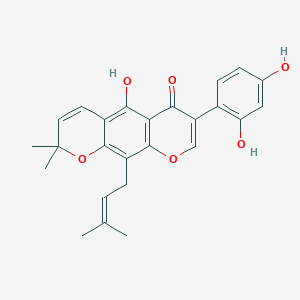
Auriculatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auriculatin is a member of isoflavanones.
This compound is a natural product found in Millettia extensa, Ormosia monosperma, and other organisms with data available.
Applications De Recherche Scientifique
Medicinal Properties
Auriculatin exhibits several medicinal properties, making it a subject of interest in various therapeutic contexts:
- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress-related conditions. Studies indicate that it reduces levels of reactive oxygen species and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase .
- Anticancer Effects : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types. It has demonstrated effectiveness against breast cancer and other malignancies by disrupting microtubule dynamics, a critical process in cell division .
- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, particularly in the context of pain management. It has been found to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Clinical Applications
The clinical applications of this compound are diverse, particularly in alternative medicine practices such as auriculotherapy:
- Pain Management : this compound is utilized in auricular acupuncture to manage various types of pain, including postoperative and chronic pain conditions. Studies have shown that auriculotherapy can activate the body's descending pain inhibitory pathways, leading to significant pain relief .
- Mental Health : Recent research highlights the efficacy of auriculotherapy using this compound in reducing anxiety and stress levels among health professionals and students during challenging times such as the COVID-19 pandemic. The treatment improved overall quality of life and satisfaction among participants .
- Neurological Disorders : There is emerging evidence supporting the use of this compound in treating neurological conditions such as epilepsy. The mechanism involves stimulation of the vagus nerve, which plays a crucial role in modulating brain activity associated with seizures .
Case Studies
Several studies provide insights into the effectiveness of this compound across different applications:
Propriétés
Numéro CAS |
20387-73-9 |
|---|---|
Formule moléculaire |
C25H24O6 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-12,26-28H,7H2,1-4H3 |
Clé InChI |
IEKQCBVQJGWJRO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Key on ui other cas no. |
20387-73-9 |
Synonymes |
NSC 285657; 7-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















